

Application Notes: Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Cat. No.: B037233

[Get Quote](#)

Introduction

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is an organic compound with the chemical formula $C_{14}H_{10}O_4$.^[1] It serves as a valuable intermediate in the synthesis of more complex organic molecules, including dyes and specialized polymers.^{[1][2]} The presence of both phenolic hydroxyl groups and a diketone functionality provides multiple reactive sites for various chemical transformations, making it a versatile building block in organic and materials chemistry.^{[2][3]} This document outlines a detailed protocol for the synthesis of **1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione** via the demethylation of 4,4'-Dimethoxybenzil.

Chemical Properties

- Molecular Formula: $C_{14}H_{10}O_4$ ^[4]
- Molecular Weight: 242.23 g/mol ^[1]
- Appearance: Pale yellow to tan crystalline solid^[1]
- Melting Point: Approximately 222-225 °C^[1]
- Solubility: Almost insoluble in water, but soluble in organic solvents like ethanol and dichloromethane.^[1]

Synthesis Approach

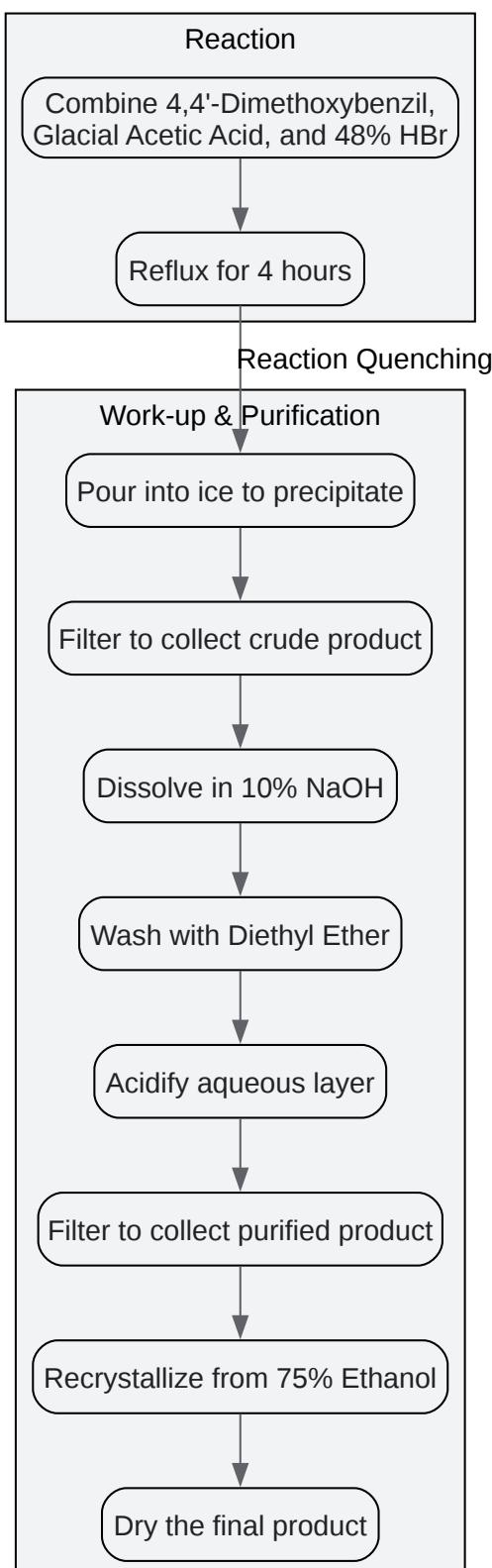
The described protocol is based on the cleavage of the methyl ether groups of 4,4'-Dimethoxybenzil using a strong acid, typically hydrobromic acid, in an acetic acid solvent system. This method is an effective way to produce 4,4'-dihydroxybenzil with a good yield.[5][6]

Experimental Protocol

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Notes
4,4'-Dimethoxybenzil	C ₁₆ H ₁₄ O ₄	270.28	Starting material
Glacial Acetic Acid	CH ₃ COOH	60.05	Solvent
Hydrobromic Acid (48% aq.)	HBr	80.91	Reagent for demethylation
10% Sodium Hydroxide	NaOH	40.00	For purification
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	For extraction
75% Ethanol	C ₂ H ₅ OH/H ₂ O	-	For recrystallization
Ice	H ₂ O	18.02	For precipitation

Procedure


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 g of 4,4'-Dimethoxybenzil with 90 ml of glacial acetic acid.[5]
- Addition of Reagent: To the mixture, add 160 ml of 48% hydrobromic acid.[5]
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours.[5]
- Precipitation: After the reflux period, pour the hot reaction mixture into a beaker containing ice. The crude product will precipitate out of the solution.[5]

- Filtration: Collect the precipitated solid by filtration.
- Purification (Base Wash): Dissolve the collected solid in a 10% aqueous sodium hydroxide solution. This step deprotonates the phenolic hydroxyl groups, forming a water-soluble salt. [5]
- Extraction: Wash the aqueous solution with diethyl ether to remove any non-acidic, organic-soluble impurities. Discard the ether layer.[5]
- Acidification: Acidify the aqueous layer to precipitate the purified **1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione**.
- Recrystallization: Collect the purified product by filtration and recrystallize it from 75% ethanol to obtain the final product.[5]
- Drying: Dry the recrystallized product to a constant weight.

Quantitative Data Summary

Parameter	Value	Reference
Yield	7.5 g (84%)	[5]
¹ H NMR (acetone-d ₆)	δ 9.53 (s, 2H, OH), 7.81, 6.98 (m, 8H, aromatic)	[5]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. bocsci.com [bocsci.com]
- 4. guidechem.com [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. 4,4'-Dihydroxybenzil | 33288-79-8 [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b037233#protocol-for-the-synthesis-of-1-2-bis-4-hydroxyphenyl-ethane-1-2-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com